1-Acetyl-4-chloronaphthalene
Overview
Description
1-Acetyl-4-chloronaphthalene is a derivative of naphthalene . It is a compound that can be used in various organic transformations . It is also used in the synthesis of diverse heterocyclic compounds .
Synthesis Analysis
The synthesis of 1-Acetyl-4-chloronaphthalene involves the Friedel–Crafts acetylation of 1-chloronaphthalene . In this process, all seven monoketone isomers are formed, with 1-acetyl-4-chloronaphthalene usually predominating .Molecular Structure Analysis
The molecular structure of 1-Acetyl-4-chloronaphthalene is similar to that of naphthalene, with the addition of an acetyl group and a chlorine atom . The exact structure can be determined using high-resolution chirped-pulse Fourier transform microwave (CP-FTMW) spectroscopy .Chemical Reactions Analysis
1-Acetyl-4-chloronaphthalene can participate in various chemical reactions due to the presence of the acetyl and chloro groups . For example, in the Friedel–Crafts acetylation of 1-chloronaphthalene, 1-acetyl-4-chloronaphthalene is the predominant product .Scientific Research Applications
Optical Electrowetting Optics : A study demonstrated that a mixture of 1-chloronaphthalene with small amounts of an alkane can achieve a high refractive index, rapid switching, and ±45 degrees of electrowetting modulation, which are essential for optical electrowetting applications (Zhang et al., 2009).
Electrophilic Substitution in Organic Chemistry : The Friedel-Crafts acetylation of 1-chloronaphthalene activates electrophilic substitution by a chloro-substituent, forming seven monoketone isomers. This demonstrates the substance's utility in organic synthesis (Gore & Khan, 1979).
Polymer Photovoltaic Devices : In polymer film preparation, using solvent mixtures of 1-chloronaphthalene and o-dichlorobenzene improves device efficiency. It allows longer self-organization of polymer chains and reduces device series resistance (Chen, Tseng, & Ko, 2008).
Inclusion Complexes in Chemistry : 1-chloronaphthalene forms inclusion complexes with γ-cyclodextrin and maltosyl-γ-cyclodextrin in alkaline solutions. This results in weaker excimer fluorescence than in neutral solutions (Hamai, 2005).
Polymer Light-Emitting Diodes : Adding 1-chloronaphthalene to the processing solvent of p-xylenes significantly enhances the performance and color purity of polymer light-emitting diodes (Liang et al., 2016).
Phosphorescence in Micellar Solutions : 1-chloronaphthalene exhibits phosphorescence and delayed fluorescence in micellar solutions, primarily due to triplet-triplet annihilation within a single micelle (Turro & Aikawa, 1980).
Future Directions
properties
IUPAC Name |
1-(4-chloronaphthalen-1-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClO/c1-8(14)9-6-7-12(13)11-5-3-2-4-10(9)11/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEHPVVNRCJDKDF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C2=CC=CC=C21)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Acetyl-4-chloronaphthalene |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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